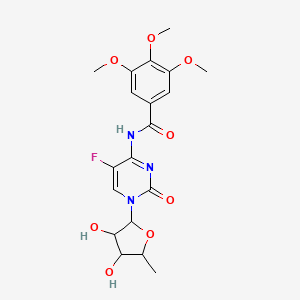

1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galocitabine is an orally available prodrug of 5-fluorouracil, a well-known antineoplastic agent. It is designed to be converted into active metabolites that interfere with RNA and DNA synthesis, ultimately inhibiting tumor cell growth . The molecular formula of Galocitabine is C19H22FN3O8, and it has a molecular weight of 439.39 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Galocitabine involves multiple steps. One common method starts with the silylation of 5’-deoxy-5-fluorocytidine using tert-butyldimethylsilyl chloride and imidazole in dimethylformamide. This reaction produces 2’-O,3’-O-bis(tert-butyldimethylsilyl)-5’-deoxy-5-fluorocytidine. The intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of dimethylaminopyridine and dichloromethane to yield Galocitabine .

Industrial Production Methods

Industrial production of Galocitabine often employs continuous-flow processes. These methods are advantageous due to their efficiency, safety, and scalability. Continuous-flow chemistry allows for the telescoping of multiple reaction steps without manual intervention, making it ideal for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Galocitabine undergoes various chemical reactions, including:

Oxidation: Conversion to active metabolites.

Reduction: Not commonly involved in its activation.

Substitution: Key in its synthesis and activation.

Common Reagents and Conditions

Oxidation: Enzymatic conversion in the liver.

Substitution: tert-Butyldimethylsilyl chloride, imidazole, 3,4,5-trimethoxybenzoyl chloride, dimethylaminopyridine, and dichloromethane.

Major Products Formed

The major products formed from these reactions include 5’-deoxy-5-fluorocytidine and its subsequent metabolites, which are crucial for its antineoplastic activity .

Aplicaciones Científicas De Investigación

Galocitabine has been extensively studied for its potential in treating various cancers. It is particularly noted for its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis . This makes it a valuable agent in chemotherapy, especially for cancers that are resistant to other forms of treatment. Additionally, its unique structure allows for better bioavailability and metabolic stability compared to other fluoropyrimidines .

Mecanismo De Acción

Galocitabine is converted into 5’-deoxy-5-fluorocytidine by acylamidase in the liver. This intermediate is further converted into 5’-deoxy-5-fluorouridine by cytidine deaminase. The final active metabolite, 5-fluorouracil, inhibits thymidylate synthase, leading to the disruption of DNA and RNA synthesis. This inhibition ultimately results in the suppression of tumor cell growth .

Comparación Con Compuestos Similares

Similar Compounds

Capecitabine: Another prodrug of 5-fluorouracil with similar activation pathways.

Gemcitabine: A nucleoside analog used in chemotherapy, but with a different mechanism of action.

Zalcitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment

Uniqueness

Galocitabine stands out due to its enhanced bioavailability and metabolic stability. Unlike Capecitabine, which requires three enzymatic steps for activation, Galocitabine’s activation is more straightforward, potentially leading to fewer side effects and better patient compliance .

Propiedades

IUPAC Name |

N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYPSLDUBVTDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869694 |

Source

|

| Record name | 1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103722.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14103736.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103743.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14103776.png)

![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)